molecular formula C8H6F3NO3 B13258036 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid CAS No. 2060063-59-2

4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13258036
CAS No.: 2060063-59-2
M. Wt: 221.13 g/mol
InChI Key: PETWRRSDZLYKOG-UHFFFAOYSA-N
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Description

4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that contains an oxazole ring substituted with a cyclopropyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopropyl-substituted nitrile with a trifluoromethyl-substituted ketone in the presence of a base can lead to the formation of the desired oxazole ring. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-Cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can be compared with other similar compounds, such as:

Properties

CAS No.

2060063-59-2

Molecular Formula

C8H6F3NO3

Molecular Weight

221.13 g/mol

IUPAC Name

4-cyclopropyl-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)7-12-4(3-1-2-3)5(15-7)6(13)14/h3H,1-2H2,(H,13,14)

InChI Key

PETWRRSDZLYKOG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(OC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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